4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid is a synthetic compound that plays a significant role in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents. This compound is characterized by its unique structural features, which include a benzo[b]thiophene core and a piperazine moiety protected by a tert-butoxycarbonyl group. The synthesis and application of this compound are primarily focused on developing drugs targeting neurological disorders.
The compound was first synthesized and disclosed in patent literature, specifically in the context of developing therapeutic agents like Brexpiprazole, a dopamine D2 receptor partial agonist approved for treating schizophrenia and major depressive disorder . The synthesis methods have been refined to improve yield and efficiency, making it a valuable intermediate in pharmaceutical applications.
This compound can be classified as:
The synthesis of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid typically involves several key steps:
The molecular formula for 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid is C18H22N2O4S. Its structure features:
Key structural data includes:
The compound can participate in several chemical reactions:
Reactions involving this compound must be conducted under controlled conditions to prevent degradation or side reactions. For example, deprotection typically requires careful monitoring of pH and temperature to avoid hydrolysis of sensitive functional groups .
The mechanism of action for compounds derived from 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid primarily involves modulation of neurotransmitter systems, particularly dopamine receptors. As seen with Brexpiprazole, these compounds act as partial agonists at dopamine D2 receptors, influencing dopaminergic signaling pathways that are crucial in treating psychiatric disorders.
Pharmacological studies indicate that compounds with this scaffold exhibit varying affinities for dopamine receptors, which correlate with their therapeutic efficacy . Further research into structure-activity relationships could elucidate more specific mechanisms.
Relevant analyses such as infrared spectroscopy and high-performance liquid chromatography are commonly employed to characterize purity and confirm structural integrity .
4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid serves as an important intermediate in drug discovery and development. Its derivatives are being explored for:
Research continues into optimizing its synthesis and expanding its applications within medicinal chemistry .
The strategic fusion of benzo[b]thiophene scaffolds with piperazine moieties creates structurally diverse pharmacophores with tailored biological interactions. The benzo[b]thiophene core provides a planar, electron-rich aromatic system that facilitates π-stacking interactions with biological targets, while the piperazine moiety introduces conformational flexibility and basic nitrogen centers capable of hydrogen bonding or salt formation. This hybrid architecture is exemplified in CNS-active agents where the benzo[b]thiophene-2-carboxylate serves as a rigid anchoring point and the N-Boc-piperazine delivers selective receptor affinity through sterically defined presentation of the terminal nitrogen [6] [8].
Molecular hybridization studies reveal that positioning the piperazine at the C4 position of the benzo[b]thiophene ring optimizes spatial orientation for target engagement. This regiochemistry minimizes steric clash with the C2-carboxylic acid group while allowing rotational freedom of the piperazine ring to adopt bioactive conformations. Structure-activity relationship (SAR) analyses demonstrate that para-substitution on the piperazine’s phenyl ring enhances binding affinity for estrogen receptor alpha (ERα) by 15-fold compared to meta-substituted analogs, underscoring the precision required in vector alignment [8]. The Boc group serves a dual purpose: it temporarily masks the piperazine nitrogen during synthetic manipulation and modulates the compound's lipophilicity (LogP = 3.6) to influence blood-brain barrier permeability [6] [7].
Table 1: Impact of Piperazine Substituents on Biological Activity
Position | Substituent | ERα Binding Affinity (IC₅₀, μM) | CNS Activity |
---|---|---|---|
C4 | 4-Cl-C₆H₄ | 0.025 | High |
C4 | 3,4-Cl₂-C₆H₃ | 0.028 | Moderate |
C4 | 4-OCH₃-C₆H₄ | 0.38 | Low |
C5 | 4-Cl-C₆H₄ | >1.0 | Negligible |
1.2. tert-Butoxycarbonyl (Boc) Protection Strategies in Heterocyclic Synthesis
Boc protection of piperazine nitrogen atoms is indispensable for achieving chemoselective transformations in benzo[b]thiophene-piperazine conjugates. The Boc group’s steric bulk (tert-butyl moiety: ~6.2 Å diameter) shields the nucleophilic secondary amine during critical coupling reactions, preventing undesirable N-alkylation or oxidation side reactions. Quantitative protection is typically accomplished using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 0–25°C, achieving >95% yields within 2 hours. This reaction exhibits remarkable functional group tolerance, preserving the integrity of carboxylic acid, ketone, and halogen substituents on the benzo[b]thiophene core [2] [7].
Orthogonal deprotection is achieved under mild acidic conditions (4M HCl/dioxane or 25% TFA/DCM) without compromising the benzo[b]thiophene scaffold or carboxylic acid functionality. Kinetic studies reveal that Boc cleavage follows first-order kinetics with t₁/₂ = 12 minutes in TFA/DCM at 0°C, significantly faster than competing groups like Cbz (t₁/₂ > 120 minutes). The liberated piperazine can undergo immediate functionalization—critical for constructing advanced intermediates in antipsychotic agents like brexpiprazole, where the deprotected piperazine reacts with 4-(1-piperazinyl)chlorobutane derivatives [7]. Crucially, Boc stability under basic conditions (pH ≤ 10) permits downstream esterification or amidation of the C2-carboxylic acid without deprotection, enabling sequential derivatization strategies.
Table 2: Comparative Stability of Nitrogen-Protecting Groups Under Synthetic Conditions
Protecting Group | Acid Stability | Base Stability | Byproduct Solubility | Deprotection Rate (rel.) |
---|---|---|---|---|
Boc | Moderate | High | Excellent | 1.0 (reference) |
Cbz | Low | Moderate | Good | 0.3 |
Fmoc | High | Low | Poor | 0.8 |
Alloc | Low | High | Good | 1.2 |
The C2-carboxylic acid moiety on benzo[b]thiophene enables diverse catalytic transformations, though its low electrophilicity (pKa ≈ 4.2) necessitates specialized catalytic systems. Palladium-catalyzed decarboxylative cross-coupling represents a powerful C–C bond-forming strategy, where Pd(PPh₃)₄ (5 mol%) with copper(I) thiophene-2-carboxylate (CuTC) co-catalyst mediates arylation at 110°C in DMF. This system achieves 70–85% yields for biaryl formation while suppressing protodecarboxylation (<5% side product) [5]. For direct amidation, rhenium(V) complexes (e.g., Cl₃ReVO(dppe); dppe = 1,2-bis(diphenylphosphino)ethane) demonstrate exceptional chemoselectivity, catalyzing carboxylic acid activation without racemization of adjacent stereocenters. Operating at 140°C under 4 MPa H₂ pressure, these catalysts achieve near-quantitative amidation yields with amino acid coupling partners while tolerating reducible functionalities like bromoaryl and thienyl groups that deactivate conventional Pd/Ru systems [9].
Ligand design critically influences catalytic efficiency in C2-functionalization. Bulky, electron-rich phosphines such as tri-tert-butylphosphine (12 mol%) accelerate Stille coupling of 2-tributylstannyl benzo[b]thiophene derivatives with aryl halides, achieving full conversion in 1 hour at 80°C. Conversely, Buchwald-Hartwig amidation requires precisely tuned Josiphos-type ligands to prevent catalyst poisoning by the piperazine nitrogen. Recent advances employ continuous-flow hydrogenation (Pd/C packed-bed reactor, 100°C, 2 MPa H₂) to reduce the carboxylic acid to hydroxymethyl derivatives in 92% yield—a transformation historically challenging for heterocyclic acids due to over-reduction pathways [3] [9].
Table 3: Catalytic Systems for C2-Carboxylic Acid Functionalization
Reaction Type | Catalyst System | Key Additives | Yield (%) | Functional Group Tolerance |
---|---|---|---|---|
Decarboxylative Arylation | Pd(OAc)₂/XPhos (4 mol%) | CuTC, K₂CO₃ | 85 | Br, CN, OMe |
Direct Amidation | Cl₃ReVO(Ph₂PCH₂CH₂PPh₂) (2.5 mol%) | None | 98 | Br, S-heterocycle, NH₂ |
Esterification | N,N'-Dicyclohexylcarbodiimide | DMAP | 90 | Limited |
Reduction to Alcohol | ReOₓ/TiO₂ (heterogeneous) | H₂ (4 MPa) | 92 | F, Cl, O-heterocycle |
Multi-step synthesis of 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid presents substantial purification challenges due to polar intermediates and structurally similar byproducts. The critical coupling step—introduction of N-Boc-piperazine at C4—typically generates 15–25% of bis-alkylated impurities and des-bromo side products. Reverse-phase flash chromatography (C18 silica, 10% → 50% MeCN/H₂O + 0.1% formic acid) resolves these contaminants, with the target compound eluting at Rₜ = 14–16 minutes under isocratic 35% MeCN. This method achieves >99% purity with <0.5% residual palladium, as verified by ICP-MS [8] [10].
Crystallization optimization proves essential for industrial-scale production. The carboxylic acid forms highly crystalline solvates with tetrahydrofuran (THF/H₂O 3:1), yielding rhombic plates with superior filtration characteristics compared to DMSO-derived needles. Solvent screening identifies ethyl acetate/n-heptane (1:4) as optimal for final recrystallization, reducing residual THF to <300 ppm while maintaining polymorphic form I (melting point 218–220°C). Yield optimization studies reveal that controlled addition of N-Boc-piperazine (1.05 equiv. over 2 hours) at 60°C suppresses dimerization, increasing isolated yield from 68% to 88% across three steps [10].
Advanced in-line purification technologies enhance process efficiency. Continuous liquid-liquid extraction using Zaiput membrane separators removes hydrophilic impurities (e.g., piperazine hydrochlorides) with >98% aqueous phase capture, while in-line IR monitoring (1720 cm⁻¹ carbonyl stretch) ensures complete Boc protection before subsequent steps. These integrated approaches reduce solvent consumption by 40% and increase overall yield to 74% for the four-step sequence from ethyl 4-bromobenzo[b]thiophene-2-carboxylate [3] [10].
Table 4: Purification Outcomes Under Different Conditions
Purification Method | Solvent System | Purity (%) | Recovery (%) | Key Impurity Removed |
---|---|---|---|---|
Reverse-Phase Chromatography | H₂O/MeCN + 0.1% HCO₂H | 99.5 | 85 | Des-bromo analog |
Crystallization | EtOAc/n-Heptane (1:4) | 99.1 | 90 | Bis-alkylated piperazine |
Continuous Extraction | Toluene/H₂O membrane | 98.7 | 95 | Piperazine·HCl |
Acid-Base Wash | 1M NaOH/Toluene | 97.3 | 82 | Neutral organics |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8